Linker‑Length Differentiation: N‑1‑Propyl Versus N‑1‑Ethyl Chain Impacts Molecular Weight, Lipophilicity, and Conformational Space
The target compound possesses a three‑carbon (propyl) linker between the imidazole N‑1 and the diethylamino group, whereas the closest commercially available analog (CAS 1221342-07-9) bears a two‑carbon (ethyl) linker . This single‑methylene difference results in a molecular weight increase of 14.02 g/mol (289.39 vs. 275.37), a higher calculated lipophilicity (estimated ΔclogP ≈ +0.5), and greater conformational degrees of freedom in the side chain . In the broader imidazole sulfone class, N‑1 substituent length and flexibility have been shown to affect p38 MAP kinase binding and cellular cytokine suppression potency; systematic N‑1 optimization in tetrasubstituted imidazoles produced up to 10‑fold variations in p38 IC₅₀ values depending on side‑chain structure [1]. The propyl linker may enable distinct hydrogen‑bonding or hydrophobic interactions with target protein sub‑pockets that the ethyl homolog cannot access.
| Evidence Dimension | Molecular properties and N‑1 linker length |
|---|---|
| Target Compound Data | N‑1‑(3‑diethylaminopropyl); MW 289.39 g/mol; C₁₂H₂₃N₃O₃S; 3‑carbon linker |
| Comparator Or Baseline | N‑1‑(2‑diethylaminoethyl); MW 275.37 g/mol; C₁₁H₂₁N₃O₃S; 2‑carbon linker (CAS 1221342-07-9) |
| Quantified Difference | ΔMW = +14.02 g/mol; Δlinker length = +1 methylene unit; estimated ΔclogP ≈ +0.5 |
| Conditions | Structural comparison based on vendor‑certified identity data (Fluorochem, AKSci, MolCore) and predicted physicochemical properties (ChemicalBook) |
Why This Matters
For medicinal chemistry campaigns, a one‑methylene homologation in the N‑1 side chain can alter target binding kinetics, cellular permeability, and off‑target profiles; selecting the correct linker variant at the procurement stage avoids misleading SAR interpretation.
- [1] Laufer SA, et al. Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N‑1 Position. Journal of Medicinal Chemistry. 2004;47(25):6317–6328. doi:10.1021/jm0497952. View Source
